molecular formula C19H15N5O2S B11009681 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B11009681
M. Wt: 377.4 g/mol
InChI Key: DYELZDKZBKCINE-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole and quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Quinazolinone Ring: The quinazolinone ring can be synthesized by the condensation of anthranilic acid derivatives with amides or esters, followed by cyclization.

    Coupling of the Two Moieties: The final step involves coupling the thiadiazole and quinazolinone moieties through an acetamide linkage. This can be achieved by reacting the appropriate intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for treating diseases such as cancer, infections, or inflammatory conditions.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired therapeutic effect. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: can be compared with other thiadiazole and quinazolinone derivatives.

    Thiadiazole Derivatives: Known for their antimicrobial, anti-inflammatory, and anticancer activities.

    Quinazolinone Derivatives: Known for their antitumor, anticonvulsant, and anti-inflammatory properties.

Uniqueness

The uniqueness of this compound lies in its combined structural features of both thiadiazole and quinazolinone, which may confer unique biological activities and therapeutic potential.

Properties

Molecular Formula

C19H15N5O2S

Molecular Weight

377.4 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C19H15N5O2S/c25-16(11-24-12-20-15-9-5-4-8-14(15)18(24)26)21-19-23-22-17(27-19)10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,21,23,25)

InChI Key

DYELZDKZBKCINE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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